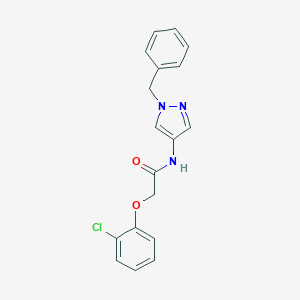![molecular formula C18H14ClN3O3S B446736 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 313499-91-1](/img/structure/B446736.png)
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely an organic molecule containing a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many important drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thioamide and an alpha-halo ketone . The nitro group and the chloro group could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has a nitro group (-NO2) and a chloro group (-Cl) attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups on the benzene ring. The thiazole ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a chloro group, and a thiazole ring could affect its polarity, solubility, and stability .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-3-5-13(11(2)7-10)16-9-26-18(20-16)21-17(23)14-8-12(22(24)25)4-6-15(14)19/h3-9H,1-2H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVGSHLQEFNXMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B446653.png)
![Methyl 2-{[3-(4-fluorophenyl)prop-2-enoyl]amino}-4,1'-bithiophene-3-carboxylate](/img/structure/B446654.png)


![3-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B446662.png)

![N-{4-[(3,4-dichloroanilino)sulfonyl]phenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B446665.png)


![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B446669.png)
![{5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2-furyl}methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B446670.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)-2-furamide](/img/structure/B446671.png)
![Propyl 4-(4-bromophenyl)-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446674.png)
